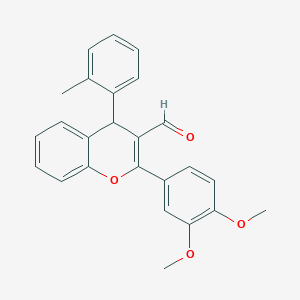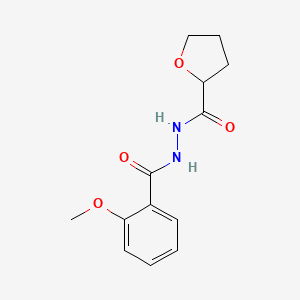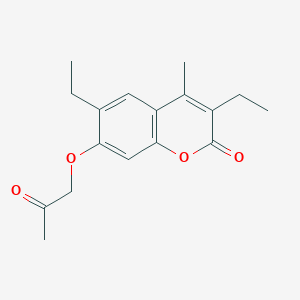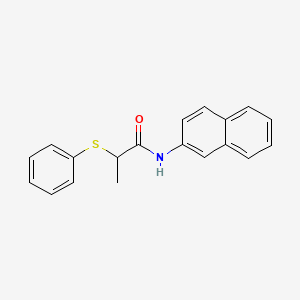
2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene-3-carbaldehyde, also known as DMCM, is a synthetic compound that belongs to the family of chromene derivatives. It has been extensively studied for its potential therapeutic applications in various fields of research, including neuroscience and cancer biology. In
Aplicaciones Científicas De Investigación
2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene-3-carbaldehyde has been studied extensively for its potential therapeutic applications in various fields of research. In neuroscience, 2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene-3-carbaldehyde has been shown to have anxiolytic and anticonvulsant effects, making it a potential candidate for the treatment of anxiety disorders and epilepsy. In cancer biology, 2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene-3-carbaldehyde has been shown to inhibit the growth of various cancer cell lines, including breast cancer and melanoma, by inducing apoptosis and cell cycle arrest.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene-3-carbaldehyde is not fully understood, but it is believed to involve the modulation of GABAergic neurotransmission. 2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene-3-carbaldehyde has been shown to enhance the binding of GABA to GABA-A receptors, leading to an increase in chloride ion influx and hyperpolarization of the cell membrane. This results in the inhibition of neuronal excitability and the reduction of anxiety and seizure activity.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene-3-carbaldehyde has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the activation of potassium channels. These effects contribute to the anxiolytic, anticonvulsant, and anticancer properties of 2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene-3-carbaldehyde.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene-3-carbaldehyde is its high potency and selectivity for GABA-A receptors. This makes it a useful tool for studying the role of GABAergic neurotransmission in various biological processes. However, 2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene-3-carbaldehyde also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of 2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene-3-carbaldehyde. In neuroscience, further research is needed to elucidate the mechanism of action of 2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene-3-carbaldehyde and its potential therapeutic applications in the treatment of anxiety disorders and epilepsy. In cancer biology, more studies are needed to investigate the anticancer properties of 2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene-3-carbaldehyde and its potential use as a chemotherapeutic agent. Additionally, the development of 2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene-3-carbaldehyde analogs with improved pharmacokinetic and pharmacodynamic properties could lead to the discovery of new therapeutic agents.
Métodos De Síntesis
2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene-3-carbaldehyde can be synthesized using a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with 2-methylphenylacetic acid and subsequent cyclization with phosphorus oxychloride. The yield of 2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene-3-carbaldehyde can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O4/c1-16-8-4-5-9-18(16)24-19-10-6-7-11-21(19)29-25(20(24)15-26)17-12-13-22(27-2)23(14-17)28-3/h4-15,24H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNULJCAUAVYODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=CC=CC=C3OC(=C2C=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene-3-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-bromo-3-(butylthio)-6-(5-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5039113.png)
![methyl N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5039114.png)
![1-[4-(4-methoxybenzoyl)-1-piperazinyl]-3-phenoxy-2-propanol hydrochloride](/img/structure/B5039120.png)
![4-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5039126.png)
![2-chloro-N-{4-[(diphenylacetyl)amino]phenyl}benzamide](/img/structure/B5039132.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]propanamide](/img/structure/B5039137.png)



![5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5039154.png)
![1-{[2-(4-fluorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B5039158.png)

![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5039183.png)